molecular formula C12H14N2O2 B2516028 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone CAS No. 406169-89-9

7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone

Cat. No.: B2516028
CAS No.: 406169-89-9
M. Wt: 218.256
InChI Key: WIICPNJMZBUWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone (CAS: 406169-89-9) is a high-value quinolinone derivative with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol. This compound is part of the esteemed quinolinone chemical family, a class of synthetic heterocycles recognized for its diverse and potent biological activities, particularly in antimicrobial and immunomodulatory research . The core quinolinone structure serves as a privileged scaffold in medicinal chemistry, and specific substitutions, like the methoxymethyl and amino groups on this molecule, are critical for fine-tuning its properties and biological interactions . This compound is offered as a high-purity chemical for research and development purposes. Its primary research value lies in its use as a key synthetic intermediate or a core structural motif in the discovery and development of novel therapeutic agents. Patents and scientific literature indicate that closely related 4-hydroxyquinolin-3-carboxamide and quinolinone-based piperazine compounds have demonstrated significant potential in preclinical studies for modulating immune system function, with applications investigated in areas such as autoimmune diseases and T-cell activation for oncology research . Furthermore, the broader class of quinolones is renowned for its mechanism of action involving the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell viability . While the specific activity of this exact compound must be confirmed by the researcher, its structure suggests significant potential for exploration in these and other biological pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access detailed product information, including available quantities and certificates of analysis, upon inquiry. Our dedicated technical support team is available to assist with your specific research requirements.

Properties

IUPAC Name

7-amino-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-9-8(6-16-2)4-12(15)14-11(9)5-10(7)13/h3-5H,6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIICPNJMZBUWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)C=C2COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-2-quinolinone with formaldehyde and ammonia in the presence of a catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone with structurally related quinolinones, highlighting substituent positions and key properties:

Compound Name Substituents Key Properties/Applications References
This compound 7-NH₂, 4-CH₂OCH₃, 6-CH₃ Hypothesized enhanced solubility (methoxymethyl) and bioactivity (amino group). N/A
7-Amino-4-methyl-2(1H)-quinolinone 7-NH₂, 4-CH₃ Antiulcer activity via alpha-amino acid derivatives; higher lipophilicity than methoxymethyl analogues .
6-Chloro-7-methoxy-2-methyl-3-(4-((5-(trifluoromethyl)-pyridin-2-yl)oxy)phenyl)quinolin-4(1H)-one 6-Cl, 7-OCH₃, 2-CH₃, 3-CF₃-pyridinyl Antimalarial activity (IC₅₀ < 50 nM) due to trifluoromethyl and pyridinyl groups .
5,7-Dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone 5,7-OCH₃, 4-(4-OCH₃-C₆H₄) Synthetic quinoline alkaloid; potential antimicrobial activity .
4-Chloro-8-methyl-2(1H)-quinolinone 4-Cl, 8-CH₃ Precursor for sulfanyl, alkylthio, and hydrazino derivatives; used in Staudinger reactions .
3,4-Dihydro-2(1H)-quinolinone derivatives 3,4-dihydro core with variable substituents Antifungal agents targeting chitin synthase (MIC₉₀ = 2–8 µg/mL) .
Key Observations:
  • Methoxymethyl vs. Methyl at Position 4: The methoxymethyl group in the target compound likely enhances solubility compared to the methyl group in 7-amino-4-methyl-2(1H)-quinolinone, as ether linkages improve hydrophilicity .
  • Amino Group at Position 7: The amino group is critical for bioactivity, as seen in antiulcer agents where it facilitates hydrogen bonding with biological targets .
  • Halogenated Analogues : Chlorine or trifluoromethyl groups (e.g., in antimalarial compound 31 ) enhance metabolic stability and target affinity .

Biological Activity

7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure and Properties

The compound belongs to the quinolinone family, characterized by a bicyclic structure that includes a quinoline moiety. The presence of amino and methoxymethyl groups contributes to its reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, which is crucial for inhibiting tumor growth. The mechanism involves cell cycle arrest and modulation of apoptotic pathways:

  • Mechanism of Action : The compound has been shown to downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., p53, Bax), leading to enhanced apoptosis in cancer cells .
  • Case Study : In vitro studies on ovarian cancer cell lines revealed that treatment with this compound resulted in significant growth inhibition and apoptosis induction, highlighting its potential as a therapeutic agent against resistant cancer types .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains:

  • Spectrum of Activity : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes, although specific molecular targets require further elucidation.

3. Fluorescent Probe for Reactive Species

This compound has been explored as a fluorescent probe for detecting hydroxyl radicals and DNA damage:

  • Application : Its ability to produce fluorescence upon interaction with reactive oxygen species (ROS) makes it a valuable tool in biological research for studying oxidative stress and related cellular damage.

Research Findings

Activity Mechanism References
AnticancerInduces apoptosis via modulation of Bcl-2, p53, and Bax
AntimicrobialDisrupts cell membranes; inhibits bacterial enzymes
Fluorescent ProbeInteracts with hydroxyl radicals leading to fluorescence

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like substituted phenylenediamines and β-keto esters. For example, reacting m-phenylenediamine derivatives with methoxymethyl-substituted acetoacetate esters under reflux conditions (e.g., ethanol, 80°C, 48 hours) yields the quinolinone core. Post-synthetic modifications, such as selective oxidation or alkylation, introduce the methoxymethyl and methyl groups .
  • Key Steps :

  • Cyclization under acidic or thermal conditions.
  • Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the quinolinone backbone and substituent positions. For example, NH₂ protons typically appear as broad singlets (~δ 5.3–10.1 ppm), while methoxymethyl groups show distinct OCH₃ signals (~δ 3.3 ppm) and methyl groups resonate near δ 2.1–2.8 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms non-classical ring puckering (e.g., Cremer-Pople parameters: Q = 0.3577 Å, Θ = 117.9°) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ at m/z 378.1312) .

Q. How do functional groups influence the compound’s reactivity?

  • Amino Group (-NH₂) : Participates in nucleophilic substitutions or hydrogen bonding (e.g., N–H⋯O/F interactions in crystal packing) .
  • Methoxymethyl (-OCH₂OCH₃) : Enhances solubility in polar solvents and stabilizes intermediates via resonance.
  • Methyl (-CH₃) : Steric effects may slow electrophilic aromatic substitution but improve thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature Control : Lower temperatures (e.g., 353 K vs. 373 K) reduce side reactions, as seen in the unexpected formation of dihydroquinolinone derivatives when deviating from literature protocols .
  • Catalyst Selection : Palladium or platinum catalysts improve hydrogenation efficiency for saturated intermediates.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization yields compared to non-polar alternatives .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Step 1 : Verify synthetic steps for unintended intermediates (e.g., over-oxidation or incomplete substitution).
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, coupling constants (J = 7.5 Hz) distinguish aromatic protons from aliphatic ones .
  • Step 3 : Compare experimental data with computational predictions (DFT calculations) to validate assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in quinolinone derivatives?

  • Substituent Variation : Modify the methoxymethyl or methyl groups to assess their impact on bioactivity. For example, replacing -OCH₃ with -CF₃ alters electron density and receptor binding .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) to correlate structural features with inhibitory potency.
  • Crystallographic Studies : Map intermolecular interactions (e.g., C–H⋯F, O–H⋯N) to identify pharmacophoric motifs .

Q. How can researchers investigate the compound’s potential as a fluorescent probe?

  • Fluorescence Spectroscopy : Measure emission spectra in varying solvents (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) to assess environmental sensitivity.
  • Cell Imaging : Use confocal microscopy to track localization in live cells (e.g., HeLa cells incubated with 10 µM compound for 24 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.